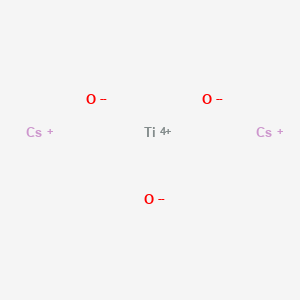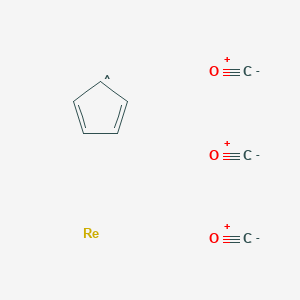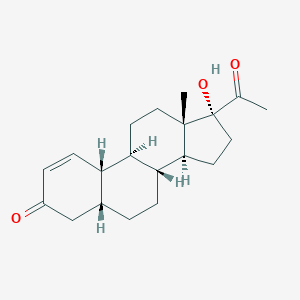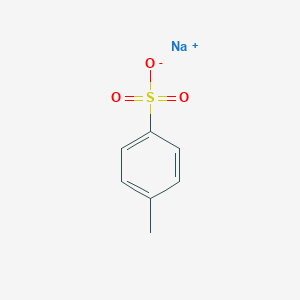
2-Imidazolidinethione, 1,3-dimethyl-
概要
説明
2-Imidazolidinethione, 1,3-dimethyl- is an organosulfur compound with the molecular formula C5H10N2S . It is also known by other names such as 1,3-dimethylimidazolidine-2-thione . The compound is a cyclic unsaturated thiourea .
Molecular Structure Analysis
The molecular weight of 2-Imidazolidinethione, 1,3-dimethyl- is 130.21 g/mol . The InChIKey is FYHIXFCITOCVKH-UHFFFAOYSA-N . The compound has a cyclic structure with a short C=S bond length .Chemical Reactions Analysis
The reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone involves a nucleophilic cyclization reaction implemented by two ammonia removal steps .Physical And Chemical Properties Analysis
The compound has a molecular weight of 130.21 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The compound is a cyclic unsaturated thiourea .科学的研究の応用
Electrodeposition of Metals
DMI is recognized for its low toxicity and high boiling point , making it an excellent solvent for the electrodeposition of metals and their alloys. It has been found to have good chemical compatibility with metallic magnesium, which is crucial for producing magnesium via electrodeposition at room temperature. The DMI/Mg(TFSI)2 electrolyte exhibits good conductivity and a low overpotential for Mg deposition .
Battery Applications
Due to its high dielectric constant and low viscosity , DMI serves as an ideal electrolyte solvent in battery applications. It has been used in high-performance Li-O2 batteries with pretreated Li anodes, enhancing the battery’s overall performance .
Synthesis of Industrial Chemicals
DMI is a key precursor in synthesizing various industrial chemicals. Its strong polar nature and thermal stability make it suitable for reactions that require a stable and nonprotonic solvent environment .
Pharmaceutical Synthesis
The compound plays a significant role in pharmaceutical synthesis. Its derivatives are used to create bioactive compounds, which are essential in developing new medications and treatments .
Polymer Manufacturing
DMI’s properties make it a valuable solvent in the manufacture of polymers. Its ability to dissolve a wide range of substances allows for the creation of diverse polymer structures .
Detergents and Dyestuffs
In the production of detergents and dyestuffs, DMI is utilized for its solvent properties, which facilitate the processing and formulation of these products .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in the body.
Mode of Action
It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature might play a role in its interaction with its targets.
特性
IUPAC Name |
1,3-dimethylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHIXFCITOCVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158825 | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinethione, 1,3-dimethyl- | |
CAS RN |
13461-16-0 | |
| Record name | 1,3-Dimethyl-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13461-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)




![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)






